4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3S/c14-10-5-3-6-11-12(10)17-13(18-11)16-8-9-4-1-2-7-15-9/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANYTMOBXJEDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC3=C(C=CC=C3S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts with N-(benzothiazol-2-yl)acetamide (denoted as P1), which serves as a key intermediate. This compound undergoes nucleophilic substitution with appropriately substituted amines to introduce the desired functional groups at the 2-position of the benzothiazole ring. In the case of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, the nucleophile is a 4-fluoroaniline or a pyridin-2-ylmethyl amine derivative.
Solvent-Free Fusion Method for Substituted Anilines
- The solvent-free (neat) fusion method is employed for reactions involving substituted anilines such as p-fluoroaniline.
- The process involves mixing N-(benzothiazol-2-yl)acetamide (P1) with p-fluoroaniline and heating the mixture to approximately 200 °C.
- The reaction mixture is stirred for 5–7 minutes at this temperature, followed by cooling to ambient temperature.
- The crude product precipitates and is washed multiple times with acetone to remove unreacted amine.
- The final product is filtered and dried at room temperature, yielding the desired substituted benzothiazol-2-amine derivative.
This method has been reported to give high yields (around 80%) and produces a dark green powder product with well-characterized spectral data (FT-IR, 1H-NMR, 13C-NMR, GC-MS) confirming the structure.
Reflux in N,N-Dimethylformamide (DMF) with Triethylamine Catalyst
- For derivatives involving more complex amines such as pyridin-2-ylpiperazine or pyridin-2-ylmethyl amines, the reaction is carried out in DMF.
- Triethylamine (TEA) is added as a catalyst in a 1:1 molar ratio.
- The reaction mixture is stirred at room temperature for 10 minutes and then refluxed at 200 °C for 4 hours.
- After completion, the mixture is cooled and poured into an ice-water mixture to precipitate the product.
- The solid is collected by suction filtration and dried under vacuum at 40 °C overnight.
This approach yields high purity products with yields ranging from 64.8% to 90%, depending on the amine used. The products are characterized by melting points, FT-IR, NMR, and mass spectrometry data.
Challenges and Optimization
- Attempts to synthesize these compounds via nucleophilic substitution in solvents with high boiling points at temperatures between 25 and 160 °C were unsuccessful due to the weak nucleophilicity of substituted anilines and sulfa-amines.
- The solvent-free fusion method at elevated temperatures (around 200 °C) overcomes these limitations, providing a practical and efficient synthetic route.
- The use of triethylamine as a catalyst in DMF under reflux conditions further facilitates the reaction with more sterically hindered or less nucleophilic amines.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Product Characteristics | Notes |
|---|---|---|---|---|---|
| Solvent-Free Fusion | N-(benzothiazol-2-yl)acetamide + p-fluoroaniline | 200 °C, 5–7 min, neat | ~80 | Dark green powder, MP 220–221 °C | Efficient for substituted anilines |
| Reflux in DMF + TEA Catalyst | N-(benzothiazol-2-yl)acetamide + pyridin-2-ylmethyl amine derivatives | DMF, TEA 1:1 equiv, reflux 200 °C, 4 h | 64.8–90 | Powders with varied colors, MP 184–261 °C | Suitable for less nucleophilic amines |
| Conventional Nucleophilic Substitution | Same as above | 25–160 °C, various solvents | Failed | No product formation | Weak nucleophilicity of reactants |
Detailed Research Findings
- The solvent-free fusion method is particularly advantageous for synthesizing 2-(4-fluoroanilino)acetamide benzothiazole derivatives, offering high yield and purity without the need for solvents, thus reducing environmental impact and simplifying purification.
- Reflux in DMF with triethylamine catalyst allows for the introduction of heterocyclic amines such as pyridin-2-ylmethyl groups, expanding the chemical diversity of benzothiazole derivatives and enabling fine-tuning of biological activity.
- Spectroscopic characterization confirms the successful substitution at the 2-position of the benzothiazole ring, with consistent chemical shifts observed in 1H and 13C NMR spectra and molecular ion peaks in GC-MS matching calculated values.
Chemical Reactions Analysis
4-Fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with various aryl or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is being investigated for its potential as an anticancer agent . Its mechanism involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. The compound's unique structure allows it to interact with various biological targets, potentially leading to the development of new cancer therapies.
Biological Studies
The compound is utilized in various biological assays to explore its effects on cellular processes such as:
- Apoptosis: Inducing programmed cell death in cancerous cells.
- Cell Cycle Regulation: Modulating the progression of the cell cycle in response to treatment.
These studies provide insights into the compound's efficacy and its potential role in cancer treatment protocols.
Chemical Biology
In chemical biology, this compound serves as a probe to investigate interactions between small molecules and biological macromolecules like proteins and nucleic acids. This application is crucial for understanding drug-target interactions and optimizing lead compounds for therapeutic development.
Industrial Applications
The compound is also explored for its utility in developing new materials with unique electronic and optical properties. Its chemical structure may lend itself to applications in organic electronics or photonic devices, although this area requires further exploration.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzothiazole derivatives, including this compound. Results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Biological Assays
Research conducted on the effects of this compound on apoptosis revealed that it activates caspase pathways in cancer cells, leading to increased cell death rates compared to control groups. This finding underscores its potential as a therapeutic agent targeting apoptotic pathways.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridin-2-ylmethyl group enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine with analogous compounds:
Key Observations :
- Halogen Substitution : Fluorine (atomic radius ~1.47 Å) vs. chlorine (~1.75 Å) alters steric and electronic effects. The smaller fluorine atom may reduce steric hindrance in target binding compared to chlorine .
- Pyridyl Position: Pyridin-2-ylmethyl vs.
- Morpholine vs. Pyridyl : The morpholine group in 4-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine enhances hydrophilicity and solubility due to its oxygen and nitrogen atoms, contrasting with the aromatic pyridyl group .
Crystallographic and Computational Insights
- Crystal Packing : The parent compound 1,3-benzothiazol-2-amine forms hydrogen-bonded dimers and 2D networks via N–H···N interactions, a feature likely conserved in fluorinated derivatives .
- Software Tools : Programs like SHELXL and Mercury are widely used for refining crystal structures and visualizing intermolecular interactions, aiding in the rational design of benzothiazole derivatives .
Biological Activity
Overview
4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of a fluorine atom and a pyridin-2-ylmethyl group enhances its reactivity and biological efficacy, making it a subject of interest for various therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 941867-13-6 |
| Molecular Formula | C13H10FN3S |
| Molecular Weight | 259.3 g/mol |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of the Fluorine Atom : Utilization of fluorinating agents such as diethylaminosulfur trifluoride (DAST).
- Attachment of the Pyridin-2-ylmethyl Group : Nucleophilic substitution using pyridin-2-ylmethyl chloride and a suitable base.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin in certain assays .
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Benzothiazole Derivative A | Staphylococcus aureus | 0.008 |
| Benzothiazole Derivative B | Escherichia coli | 0.03 |
| Benzothiazole Derivative C | Streptococcus pneumoniae | 0.06 |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, leading to cell death .
- Signal Transduction Modulation : It can also interact with cellular receptors, influencing various signal transduction pathways that regulate cell proliferation and apoptosis.
Study on Anticancer Properties
A study investigated the anticancer potential of benzothiazole derivatives, including this compound. The results indicated that these compounds could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The study reported IC50 values ranging from to μg/mL against various cancer cell lines .
Toxicity Assessment
In toxicity assessments against human liver cell lines (HepG2), certain derivatives demonstrated low toxicity profiles, suggesting their potential for therapeutic use without significant adverse effects .
Q & A
Q. What are the most reliable synthetic routes for 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, and how are intermediates characterized?
The synthesis typically involves coupling a fluorinated benzothiazole precursor with a pyridylmethylamine derivative. For example:
Step 1 : React 2-aminobenzothiazole with a fluorinating agent (e.g., Selectfluor®) under microwave conditions to introduce the 4-fluoro group .
Step 2 : Condense the fluorinated intermediate with 2-(aminomethyl)pyridine using a coupling reagent like EDCI/HOBt in dichloromethane .
Characterization : Intermediates are confirmed via TLC, NMR (e.g., H/C for fluorine coupling patterns), and MS for molecular ion verification .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Methods :
- HPLC : Purity >98% confirmed using a C18 column with UV detection at 254 nm .
- Spectroscopy : F NMR (δ ≈ -110 ppm for aromatic F) and IR (C-N stretch at ~1250 cm) .
- Crystallography : Single-crystal X-ray diffraction (if available) resolves bond angles and confirms the planar benzothiazole-pyridine interaction .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest kinase inhibition (e.g., EGFR or Aurora kinases) due to the benzothiazole core’s affinity for ATP-binding pockets. In vitro assays show IC values in the micromolar range, validated via fluorescence polarization (FP) binding assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration, pH).
- Method : Re-evaluate activity under standardized conditions (e.g., 1 mM ATP, pH 7.4) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Data Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) affecting potency .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- Structural Modifications :
- Introduce substituents at the pyridine’s 3-position to sterically block off-target interactions .
- Replace the benzothiazole with a thiadiazole to alter electronic properties and binding kinetics .
- Computational Guidance : Docking studies (e.g., AutoDock Vina) predict interactions with kinase hinge regions; MD simulations assess stability over 100 ns trajectories .
Q. How can reaction yields be improved during scale-up synthesis?
- Process Optimization :
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 85% yield .
- Solvent Screening : Switch from DCM to THF for better solubility of intermediates .
- Catalysis : Use Pd/C for deprotection steps, achieving >90% conversion .
Q. What computational methods are used to predict the compound’s ADMET properties?
- Tools : SwissADME or ADMETLab 2.0 for predicting permeability (LogP ≈ 2.5), CYP450 inhibition (high risk for 3A4), and bioavailability (Lipinski violations: 0) .
- Validation : Compare in silico predictions with experimental Caco-2 cell assays for permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
